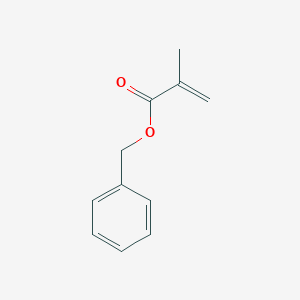
Benzyl methacrylate
Cat. No. B145911
Key on ui cas rn:
2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351278B2
Procedure details


A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One

[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four


Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Name


Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si](C)(C)[O:8][C:9]([O:13][Si](C)(C)C)=[C:10]([CH3:12])[CH3:11].Cl[C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][CH:29]=1)[C:24]([O-:26])=[O:25].C([N+](CCCC)(CCCC)CCCC)CCC.[CH3:47][OH:48]>>[C:9]([O:13][CH2:24][C:23]1[CH:27]=[CH:28][CH:29]=[CH:21][CH:22]=1)(=[O:8])[C:10]([CH3:12])=[CH2:11].[C:24]([O:26][CH2:3][CH2:2][OH:1])(=[O:25])[C:23]([CH3:22])=[CH2:27].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11].[CH2:10]([CH:9]([OH:8])[CH2:47][O:48][CH2:3][CH2:2][O:1][CH2:5][CH2:4][OH:25])[CH3:11].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11] |f:2.3,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
II
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
950 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
46.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC(=C(C)C)O[Si](C)(C)C)(C)C
|
|
Name
|
tetrabutylammonium m-chlorobenzoate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
tetrabutylammonium m-chlorobenzoate
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3-liter flask was equipped with a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were started at time 0 minutes
|
|
Duration
|
0 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Feed I was added over 200 minutes
|
|
Duration
|
200 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pot was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
500 g were distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 60 minutes
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
725 g were distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2-pyrrolidinone (889 g) was added
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C)C(COCCOCCO)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
